DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt
Description
DL-threo-β-(3,4-Methylenedioxyphenyl)serine Acetate Salt is a synthetic amino acid derivative characterized by a methylenedioxy-substituted phenyl group attached to a serine backbone in the threo configuration. The methylenedioxy group (O-CH₂-O) replaces the hydroxyl groups typically found in related compounds like 3,4-dihydroxyphenylserine (DOPS), altering its physicochemical and pharmacological properties. The acetate salt form enhances solubility in aqueous systems, making it suitable for biochemical and pharmacological research .
Its stereochemistry (DL-threo) suggests a racemic mixture of enantiomers, which may influence its metabolic pathways and biological activity compared to optically pure isomers .
Properties
Molecular Formula |
C12H15NO7 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
acetic acid;(2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9+;/m1./s1 |
InChI Key |
MLMBILXCWROGFT-RJUBDTSPSA-N |
Isomeric SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)[C@@H]([C@H](C(=O)O)N)O |
Canonical SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt involves several steps. The synthetic route typically starts with the preparation of the 3,4-methylenedioxyphenyl intermediate, which is then reacted with serine under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and pathways. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Industrial applications include its use in the synthesis of other biochemical compounds and as a standard for quality control in pharmaceutical testing .
Mechanism of Action
The mechanism of action of DL-threo-beta-(3,4-Methylenedioxyphenyl)serine Acetate Salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Structural and Functional Analogues
3,4-Dihydroxyphenylserine (DOPS)
DOPS is a direct structural analogue where the methylenedioxy group is replaced by two hydroxyl groups (3,4-dihydroxyphenyl). Key differences include:
- Pharmacological Impact: DOPS isomers (e.g., (+)-erythro-DOPS) are decarboxylated in vivo to norepinephrine (NE), but the methylenedioxy variant may resist enzymatic processing, prolonging its half-life or altering metabolite profiles .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Key contrasts include:
| Property | DL-threo-β-(3,4-Methylenedioxyphenyl)serine Acetate Salt | Caffeic Acid |
|---|---|---|
| Backbone | Serine | Acrylic acid |
| Function | Precursor to neurotransmitter analogs | Antioxidant, anti-inflammatory agent |
| Metabolic Fate | Decarboxylation to NE-like compounds (hypothetical) | Oxidation or conjugation pathways |
Stereochemical Considerations
The threo configuration of DL-threo-β-(3,4-Methylenedioxyphenyl)serine contrasts with the erythro isomers of DOPS. Evidence from DOPS studies shows:
- (+)-Erythro-DOPS is rapidly decarboxylated to NE in the brain and heart, acting as a false neurotransmitter .
- (-)-Threo-DOPS exhibits prolonged cardiac NE accumulation but minimal cerebral penetration due to poor BBB permeability .
- The DL-threo configuration in the methylenedioxy compound may similarly limit decarboxylation efficiency or alter tissue distribution compared to erythro forms.
Physicochemical Properties
- Solubility : The acetate salt form increases aqueous solubility, critical for in vitro assays .
Biological Activity
DL-threo-beta-(3,4-Methylenedioxyphenyl)serine acetate salt is a compound of significant interest in pharmacology due to its biological activity, particularly as a precursor to norepinephrine and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of serine that features a methylenedioxyphenyl group. Its chemical structure can be represented as follows:
This compound is known for its optical isomers, with the L-threo form being particularly relevant in biological contexts due to its higher activity.
The primary mechanism of action for DL-threo-beta-(3,4-Methylenedioxyphenyl)serine involves its conversion into norepinephrine through enzymatic processes. The enzyme dopa decarboxylase catalyzes this conversion, which is crucial for increasing norepinephrine levels in the body. This action underlies its use in treating conditions like orthostatic hypotension and certain symptoms associated with Parkinson's disease .
Therapeutic Applications
1. Treatment of Orthostatic Hypotension:
- DL-threo-beta-(3,4-Methylenedioxyphenyl)serine is utilized as a prodrug for norepinephrine, effectively raising blood pressure in patients experiencing orthostatic hypotension .
2. Neurological Disorders:
- Research indicates that this compound may alleviate symptoms related to Parkinson's disease by enhancing norepinephrine availability .
3. Antidepressant Effects:
- Preliminary studies suggest potential antidepressant properties due to its role in neurotransmitter modulation .
Case Studies and Clinical Trials
- Orthostatic Hypotension:
- Parkinson's Disease Symptoms:
Comparative Efficacy
A comparative analysis of various compounds related to norepinephrine synthesis shows that DL-threo-beta-(3,4-Methylenedioxyphenyl)serine exhibits superior efficacy over traditional treatments like midodrine and fludrocortisone.
| Compound | Mechanism | Efficacy in Orthostatic Hypotension | Efficacy in Parkinson's Disease |
|---|---|---|---|
| DL-threo-beta-(3,4-Methylenedioxyphenyl)serine | Norepinephrine precursor | High | Moderate |
| Midodrine | Alpha-1 adrenergic agonist | Moderate | Low |
| Fludrocortisone | Mineralocorticoid | Low | None |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
